molecular formula C13H13NO6 B15064047 Methyl 2-(hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate

Methyl 2-(hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate

Cat. No.: B15064047
M. Wt: 279.24 g/mol
InChI Key: AQFDCUQMOICHBW-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate is a substituted indole derivative characterized by a 1-methyl group, a 5-methoxy substituent, a 2-hydroxymethyl moiety, and 4,7-dioxo groups within a dihydroindole core. The compound’s structure combines electron-withdrawing (dioxo, ester) and electron-donating (methoxy, hydroxymethyl) groups, conferring unique physicochemical and reactivity profiles.

Properties

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxoindole-3-carboxylate

InChI

InChI=1S/C13H13NO6/c1-14-6(5-15)9(13(18)20-3)10-11(14)7(16)4-8(19-2)12(10)17/h4,15H,5H2,1-3H3

InChI Key

AQFDCUQMOICHBW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)C(=O)OC)CO

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

  • Ethyl 5-methoxyindole-2-carboxylate (): Differs in the ester group (ethyl vs. methyl) and lacks the 4,7-dioxo and 2-hydroxymethyl substituents. The 5-methoxy group is shared, but positional differences (e.g., 7-methoxy in other derivatives) significantly alter electronic properties and solubility .
  • 7-Methoxy-1H-indole-3-carboxylic acid (): Features a carboxylic acid at position 3 and a 7-methoxy group.
  • Methyl 1-methyl-β-carboline-3-carboxylate (): A β-carboline derivative with a fused ring system.
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Notable Features
Target Compound 2-(hydroxymethyl), 5-methoxy, 1-methyl, 4,7-dioxo C₁₃H₁₃NO₇ Not reported High polarity due to hydroxymethyl and dioxo groups
Ethyl 5-methoxyindole-2-carboxylate 5-methoxy, 2-ethoxycarbonyl C₁₂H₁₃NO₃ Not reported Lipophilic ester; lacks oxidative substituents
7-Methoxy-1H-indole-3-carboxylic acid 7-methoxy, 3-carboxylic acid C₁₀H₉NO₃ 199–201 High crystallinity; acidic functionality
Methyl 1-methyl-β-carboline-3-carboxylate β-carboline core, 3-methyl ester C₁₄H₁₂N₂O₂ >200 Aromatic fused-ring system; oxidation-prone

Physicochemical and Functional Differences

  • Polarity and Solubility : The target compound’s hydroxymethyl and dioxo groups enhance hydrophilicity compared to Ethyl 5-methoxyindole-2-carboxylate. However, its methyl ester group may improve membrane permeability relative to 7-methoxy-1H-indole-3-carboxylic acid.
  • Thermal Stability : High melting points in analogues like Methyl 1-methyl-β-carboline-3-carboxylate (>200°C) suggest that the target compound may also exhibit strong crystalline stability .

Biological Activity

Methyl 2-(hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate is a complex indole derivative with intriguing biological properties. Its structure, characterized by multiple functional groups including hydroxymethyl and methoxy, suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H13N2O5C_{12}H_{13}N_{2}O_{5}, and it possesses a unique structure that includes:

  • Indole core : A fused bicyclic structure that is common in many biologically active compounds.
  • Dioxo groups : Contributing to its reactivity and potential biological interactions.
  • Hydroxymethyl and methoxy groups : These functional groups may enhance solubility and bioactivity.

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole have been shown to possess antibacterial activity against strains such as E. coli and S. aureus .

Compound Activity MIC (μg/mL)
Methyl 2-(hydroxymethyl)-5-methoxy...AntibacterialTBD
Indole derivativesAntibacterial500 - 1000

Anticancer Potential

Research into the anticancer properties of indole derivatives suggests that this compound may act as an alkylating agent that modifies DNA . This mechanism is crucial for its potential use in treating various cancers, including non-small-cell lung carcinoma.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in pathogenic bacteria .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death .
  • Modulation of Immune Responses : By affecting immune cell signaling pathways, it may enhance the body’s ability to combat infections .

Study on Antimicrobial Activity

In a study examining the antimicrobial effects of various indole derivatives, methyl 2-(hydroxymethyl)-5-methoxy... was found to exhibit promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Study on Anticancer Effects

A recent investigation into the anticancer effects of indole derivatives highlighted the potential of methyl 2-(hydroxymethyl)-5-methoxy... in inhibiting tumor growth in vitro. The study reported a significant reduction in cell viability in cancer cell lines treated with the compound compared to control groups.

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